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Introduction
Excitotoxicity, the pathological process by which excessive stimulation of glutamate receptors

leads to neuronal damage and death, is a key mechanism implicated in a range of neurological

disorders, including stroke, traumatic brain injury, and neurodegenerative diseases.[1][2] The

N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptors, plays a

central role in mediating excitotoxic neuronal injury.[3][4][5] CGS 19755 (also known as

Selfotel) is a potent, selective, and competitive antagonist of the NMDA receptor.[1][6] By

blocking the glutamate binding site on the NMDA receptor, CGS 19755 prevents the excessive

calcium influx that triggers downstream neurotoxic cascades.[1][7] These characteristics make

CGS 19755 a valuable pharmacological tool for investigating the mechanisms of excitotoxicity

and for evaluating potential neuroprotective strategies.

These application notes provide detailed protocols for using CGS 19755 in both in vitro and in

vivo models of excitotoxicity, along with key quantitative data and visual representations of the

underlying signaling pathways and experimental workflows.
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Parameter Value Cell Type Model Reference

ED50 vs. NMDA

excitotoxicity
25.4 µM

Mixed

neocortical

cultures (fetal

mice)

NMDA-induced

toxicity
[8]

Neuroprotection

vs. Glutamate

(500 µM)

Effective
Cortical neurons

(rat)

Glutamate-

induced toxicity
[3]

Neuroprotection

vs. NMDA (200

µM)

Effective
Cortical neurons

(rat)

NMDA-induced

toxicity
[3]

Block of NMDA-

induced currents

34.9 ± 5.5% (at

0.7 µM)

Cortical neurons

(rat, 28 DIV)

Electrophysiolog

y
[9]

IC50 (NMDA

receptor binding)
50 nM

Rat brain

membranes

[3H]-CPP binding

assay
[6]

Kd (NMDA

receptor binding)

9 nM and 200

nM (two sites)

Rat brain

membranes

[3H]-CGS 19755

binding assay
[10]

Table 2: In Vivo Efficacy and Dosing of CGS 19755 in
Rodent Models
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Animal Model
Dosing
Regimen

Route of
Administration

Neuroprotectiv
e Effect

Reference

Global Ischemia

(Gerbil)

10 and 30 mg/kg

(4 doses, 2h

intervals)

Intraperitoneal

(i.p.)

Reduced

hippocampal

damage

[8]

Global Ischemia

(Rat)

30 mg/kg (4

doses, 2h

intervals)

Intraperitoneal

(i.p.)

Reduced

histological

damage

[8]

Permanent Focal

Ischemia (Rat)

10 mg/kg bolus,

then 5 mg/kg/h

for 4h

Intravenous (i.v.)
Reduced cortical

infarct volume
[8]

Permanent Focal

Ischemia (Rat)
10 mg/kg Intravenous (i.v.)

Reduced infarct

size
[8]

Repetitive

Ischemia (Gerbil)
Not specified Not specified

Significant

neuronal

protection in

hippocampus

and striatum

[11]

Table 3: Human Clinical Trial Data for CGS 19755
(Selfotel)
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Study
Population

Dosing
Route of
Administration

Key Findings Reference

Acute Ischemic

Stroke

Single dose of

1.5 mg/kg
Intravenous (i.v.)

Considered safe

and tolerable;

higher doses

(≥1.75 mg/kg)

associated with

significant

adverse effects

(agitation,

hallucinations)

[12]

Severe Head

Injury

Up to 6 mg/kg

(two doses, 24h

apart)

Intravenous (i.v.)

Dosages ≤ 3-5

mg/kg

considered to

have acceptable

safety and

tolerability in

ventilated and

monitored

patients

[13]

Neurosurgery

Patients

Single dose of

0.5 to 2.0 mg/kg
Intravenous (i.v.)

Psychomimetic

side effects were

common but

reversible;

maximum serum

levels reached

potentially

neuroprotective

ranges

[14]

Experimental Protocols
Protocol 1: In Vitro NMDA-Induced Excitotoxicity in
Primary Cortical Neurons
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This protocol describes how to induce excitotoxicity in primary neuronal cultures using NMDA

and assess the neuroprotective effect of CGS 19755.

Materials:

Primary cortical neurons (e.g., from E15-E18 rat or mouse embryos) cultured for 10-14 days

in vitro (DIV)

Neurobasal medium with B27 supplement

Hanks' Balanced Salt Solution (HBSS) or similar buffered salt solution

NMDA (N-methyl-D-aspartate) stock solution (e.g., 10 mM in water)

Glycine stock solution (e.g., 10 mM in water)

CGS 19755 stock solution (e.g., 10 mM in water or appropriate buffer)

Lactate Dehydrogenase (LDH) cytotoxicity assay kit

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

96-well culture plates

Multi-channel pipette

Plate reader

Procedure:

Cell Plating: Plate primary cortical neurons in 96-well plates at a suitable density and culture

for 10-14 days to allow for maturation and expression of functional NMDA receptors.[15]

Pre-treatment with CGS 19755:

Prepare serial dilutions of CGS 19755 in culture medium to achieve the desired final

concentrations (e.g., 1 µM, 10 µM, 25 µM, 50 µM, 100 µM).
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Remove the old medium from the wells and replace it with the medium containing the

different concentrations of CGS 19755. Include a vehicle control group (medium without

CGS 19755).

Incubate the plates for a pre-determined time (e.g., 30-60 minutes) at 37°C and 5% CO2.

Induction of Excitotoxicity:

Prepare a solution of NMDA and glycine in HBSS. A final concentration of 100-200 µM

NMDA with 10 µM glycine is often effective.[3]

Remove the pre-treatment medium and wash the cells once with warm HBSS.

Add the NMDA/glycine solution to all wells except for the negative control group (which

receives HBSS with glycine only).

Incubate for a short duration (e.g., 15-30 minutes) at 37°C.

Washout and Recovery:

Remove the NMDA/glycine solution and wash the cells twice with warm HBSS.

Replace with fresh, pre-warmed culture medium (without NMDA or CGS 19755).

Return the plates to the incubator and allow for a recovery period (e.g., 24 hours).

Assessment of Cell Viability:

LDH Assay: Measure the release of lactate dehydrogenase into the culture medium as an

indicator of cell membrane damage and cell death. Follow the manufacturer's instructions

for the LDH assay kit.[14][16]

MTT Assay: Assess mitochondrial function as a measure of cell viability. Add MTT solution

to the wells and incubate until formazan crystals form. Solubilize the crystals and measure

the absorbance.[11][16]

Data Analysis: Calculate the percentage of neuroprotection afforded by CGS 19755 at each

concentration relative to the NMDA-only treated group. Plot a dose-response curve to
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determine the EC50 of CGS 19755.

Protocol 2: In Vivo Focal Cerebral Ischemia Model
(Middle Cerebral Artery Occlusion - MCAO) in Rats
This protocol provides a general outline for inducing focal cerebral ischemia in rats and

administering CGS 19755 to evaluate its neuroprotective effects. Note: All animal procedures

must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

Male Wistar or Sprague-Dawley rats (250-300g)

Anesthetics (e.g., isoflurane)

Surgical instruments

Nylon monofilament suture (e.g., 4-0) with a rounded tip

CGS 19755 solution for injection

Saline (vehicle control)

2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining

Procedure:

Anesthesia and Surgical Preparation:

Anesthetize the rat using isoflurane. Maintain anesthesia throughout the surgical

procedure.

Make a midline cervical incision and expose the common carotid artery (CCA), external

carotid artery (ECA), and internal carotid artery (ICA).

Induction of MCAO:

Ligate the CCA proximally and the ECA distally.
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Introduce a nylon monofilament suture through an arteriotomy in the CCA and advance it

into the ICA until it occludes the origin of the middle cerebral artery (MCA).[17]

The duration of occlusion can be transient (e.g., 90-120 minutes, followed by withdrawal of

the suture for reperfusion) or permanent.

Administration of CGS 19755:

CGS 19755 or vehicle can be administered at various time points relative to the ischemic

insult (e.g., before, during, or after MCAO).

For intravenous (i.v.) administration, a common regimen is a 10 mg/kg bolus followed by

an infusion.[8] For intraperitoneal (i.p.) injection, doses of 10-30 mg/kg have been used.[8]

Post-operative Care and Assessment:

After the procedure, suture the incision and allow the animal to recover. Monitor for any

adverse effects.

At a predetermined time point (e.g., 24 or 48 hours post-MCAO), euthanize the rat.

Evaluation of Infarct Volume:

Harvest the brain and slice it into coronal sections.

Incubate the slices in a TTC solution. Viable tissue will stain red, while the infarcted tissue

will remain white.

Quantify the infarct volume using image analysis software.

Data Analysis: Compare the infarct volumes between the CGS 19755-treated group and the

vehicle-treated group. Calculate the percentage reduction in infarct volume to determine the

neuroprotective efficacy of CGS 19755.

Visualizations
Signaling Pathway of NMDA Receptor-Mediated
Excitotoxicity and CGS 19755 Inhibition
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Caption: NMDA receptor-mediated excitotoxicity pathway and the inhibitory action of CGS

19755.

Experimental Workflow for In Vitro Neuroprotection
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Caption: Workflow for assessing the neuroprotective effect of CGS 19755 in an in vitro

excitotoxicity model.
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Caption: The logical basis for using CGS 19755 as a neuroprotective agent in excitotoxicity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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